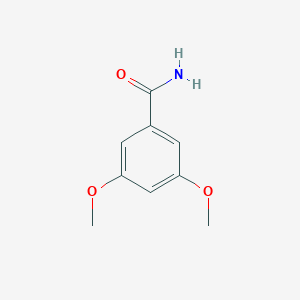

3,5-Dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLRWVNYANKXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169209 | |

| Record name | 3,5-Dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17213-58-0 | |

| Record name | 3,5-Dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17213-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzamide is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structural framework, featuring a dimethoxy-substituted phenyl ring attached to a benzamide (B126) functional group, makes it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of its chemical properties, characterization data, and a proposed synthetic pathway. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in publicly accessible databases. For comparative purposes, data for the closely related precursor, 3,5-dimethoxybenzoic acid, is also included.

| Property | This compound | 3,5-Dimethoxybenzoic Acid (Precursor) |

| CAS Number | 17213-58-0[1] | 1132-21-4 |

| Molecular Formula | C₉H₁₁NO₃[1] | C₉H₁₀O₄ |

| Molecular Weight | 181.19 g/mol [1] | 182.17 g/mol |

| Appearance | Not explicitly stated; likely a solid. | White to off-white crystalline powder.[2] |

| Melting Point | Data not readily available. | 178-180 °C |

| Boiling Point | Data not readily available. | Data not readily available. |

| Solubility | Data not readily available. | Sparingly soluble in water; soluble in ethanol, methanol, and acetone (B3395972).[3] |

| IUPAC Name | This compound | 3,5-dimethoxybenzoic acid[2] |

| InChI | InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11)[4] | InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)[5] |

| SMILES | C(N)(=O)C1=CC(OC)=CC(OC)=C1[4] | C(O)(=O)C1=CC(OC)=CC(OC)=C1[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from its carboxylic acid precursor, 3,5-dimethoxybenzoic acid. The following protocols are based on established organic chemistry principles for amide formation.

Synthesis of 3,5-Dimethoxybenzoic Acid (Precursor)

The precursor can be synthesized from 3,5-dihydroxybenzoic acid via a methylation reaction.

Materials:

-

3,5-dihydroxybenzoic acid

-

Dimethyl sulfate (B86663)

-

Potassium carbonate (anhydrous)

-

Acetone

-

Sodium hydroxide (B78521) (30% solution)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in acetone.

-

Add anhydrous potassium carbonate to the solution at room temperature.

-

Slowly add dimethyl sulfate dropwise to the stirred mixture.

-

Heat the reaction mixture to 55 °C and allow it to reflux overnight.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

To the residue, add water, and then adjust the pH to 14 with a 30% sodium hydroxide solution.

-

Heat the mixture at 75 °C for 4 hours to hydrolyze any ester byproducts.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.

-

Filter the resulting white solid, wash with water, and dry to obtain 3,5-Dimethoxybenzoic Acid.[2]

Synthesis of this compound

This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Materials:

-

3,5-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Ammonia (B1221849) (aqueous solution or gas) or Ammonium (B1175870) chloride

-

A suitable base (e.g., triethylamine, if using ammonium chloride)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Activation of the Carboxylic Acid: In a flask under an inert atmosphere, suspend or dissolve 3,5-dimethoxybenzoic acid in an anhydrous solvent.

-

Slowly add thionyl chloride or oxalyl chloride to the mixture. A catalytic amount of DMF can be used with oxalyl chloride.

-

Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethoxybenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent.

-

Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution. Alternatively, react with ammonium chloride in the presence of a base like triethylamine.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic pathway for this compound.

Characterization

A complete structural elucidation of this compound would involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups.

-

Distinct signals in the aromatic region corresponding to the protons on the benzene (B151609) ring at positions 2, 4, and 6.

-

A broad signal corresponding to the two protons of the amide (-CONH₂) group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary amide group, typically appearing as two bands in the region of 3100-3500 cm⁻¹.

-

C=O (amide I band) stretching vibration, a strong absorption around 1630-1680 cm⁻¹.

-

N-H bending (amide II band) vibration around 1550-1640 cm⁻¹.

-

C-O stretching vibrations for the methoxy groups in the region of 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 181.19 g/mol .[1] Fragmentation patterns would likely involve the loss of the amide group, methoxy groups, and other characteristic fragments of the benzamide structure.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, related compounds have shown significant potential in drug development. For instance, derivatives of dimethoxy benzamide have been investigated as anticancer agents that target the tubulin protein.[6][7] Furthermore, the structurally similar N-hydroxy-3,5-dimethoxybenzamide is hypothesized to be a histone deacetylase (HDAC) inhibitor due to the presence of the hydroxamic acid moiety, a known pharmacophore for HDAC inhibition.[8]

Hypothesized Signaling Pathway: HDAC Inhibition

HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. While this compound itself is not a classical HDAC inhibitor, its scaffold could be a starting point for the design of such molecules.

Caption: Hypothesized HDAC inhibition pathway for benzamide derivatives.

Conclusion

This compound is a compound with a well-defined chemical structure whose full experimental characterization is still emerging. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and an overview of the analytical techniques required for its characterization. The potential for its structural motif to be incorporated into medicinally active compounds, particularly in the area of oncology, warrants further investigation by the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound(17213-58-0) 1H NMR spectrum [chemicalbook.com]

- 5. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3,5-dimethoxybenzamide from 3,5-dimethoxybenzoic acid. This document details the primary synthetic pathway involving an acid chloride intermediate, alternative direct amidation methods, experimental protocols, and purification techniques.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound from 3,5-dimethoxybenzoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent step is the amidation of the resulting 3,5-dimethoxybenzoyl chloride with an ammonia (B1221849) source.

Alternatively, direct amidation methods can be employed, utilizing coupling reagents to facilitate the formation of the amide bond without the need to isolate the acid chloride intermediate.

Experimental Protocols

Primary Synthesis Route: Via Acid Chloride Intermediate

This route is presented in two distinct stages for clarity.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

The conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride is a crucial activation step. Thionyl chloride is a commonly used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 3,5-dimethoxybenzoic acid (1 equivalent) in an inert solvent such as toluene.[2] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[2]

-

Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) dropwise to the suspension at room temperature. An excess of thionyl chloride can also be used as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 3,5-dimethoxybenzoyl chloride is often obtained as an oily residue and can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

The amidation of the acyl chloride is a nucleophilic acyl substitution reaction.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the crude 3,5-dimethoxybenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a flask cooled in an ice bath.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) or an aqueous solution of ammonium (B1175870) hydroxide (B78521) dropwise while maintaining the temperature at 0-10°C. An excess of ammonia is used to neutralize the HCl byproduct.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash it with dilute acid (e.g., 1N HCl) to remove excess ammonia, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Recrystallization is a highly effective method for purifying the crude amide.

Detailed Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, or mixtures such as ethyl acetate/hexanes.[3]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Synthetic Routes: Direct Amidation

Direct amidation methods offer a one-pot synthesis from the carboxylic acid and an amine, avoiding the isolation of the often moisture-sensitive acid chloride. These methods rely on the use of coupling reagents.

| Coupling Reagent System | Description |

| Carbodiimides (e.g., DCC, EDC) | These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and reduce side reactions.[4][5] |

| Phosphonium (B103445) Salts (e.g., PyBOP, HBTU) | These reagents react with the carboxylate to form an activated ester, which is then aminolyzed. They are known for their high efficiency and low rates of racemization.[5] |

| Uronium/Aminium Salts (e.g., HATU, HBTU) | Similar to phosphonium salts, these reagents are highly effective for amide bond formation, particularly in peptide synthesis, and can be applied to the synthesis of benzamides.[4][6] |

| Boron-based Reagents (e.g., B(OCH₂CF₃)₃) | These reagents can facilitate direct amidation, and in some cases, allow for purification via a simple filtration procedure without the need for aqueous workup or chromatography.[7][8] |

| Methoxysilanes | A solvent-free approach using various methoxysilanes as coupling agents has been developed for the formation of amides in good to excellent yields.[9] |

Visualizations

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. hepatochem.com [hepatochem.com]

- 6. peptide.com [peptide.com]

- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-Dimethoxybenzamide, a key chemical intermediate in various synthetic pathways. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing a detailed framework for the experimental determination of these critical physicochemical properties. It includes standardized protocols for solubility assessment and stability testing under various stress conditions, in accordance with established scientific and regulatory guidelines. The presented methodologies and data table structures are intended to serve as a practical resource for researchers to generate precise and reliable data for this compound in their specific applications.

Introduction

This compound (CAS No. 17213-58-0) is a substituted benzamide (B126) derivative with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its chemical structure, featuring a benzene (B151609) ring with two methoxy (B1213986) groups and an amide functionality, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. An understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its effective use in research and development, including reaction optimization, purification, formulation, and ensuring the quality and shelf-life of intermediates and final products.

This guide outlines the theoretical considerations and practical experimental procedures for determining the solubility and stability profile of this compound.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively documented in the public domain. However, based on its chemical structure, a qualitative assessment can be made. The presence of the polar amide group suggests potential solubility in polar protic and aprotic solvents, while the dimethoxy-substituted benzene ring introduces lipophilic character, which may confer solubility in less polar organic solvents.

To obtain precise quantitative data, standardized experimental protocols are necessary.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visually confirm the continued presence of excess solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

-

Data Presentation: Solubility of this compound

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Note: The table above is a template. The actual values need to be determined experimentally.

Stability Profile

This compound is generally stable under normal storage conditions. However, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understand its intrinsic stability, identify potential degradation products, and establish appropriate storage and handling conditions.

Experimental Protocols for Stability Testing (Forced Degradation Studies)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to intentionally degrade the compound.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines[7][8]

-

Suitable analytical instrumentation (e.g., HPLC-UV, LC-MS) for separation and identification of the parent compound and degradation products.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions (and solid samples for thermal and photostability) to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples to determine the percentage of the parent compound remaining and to profile the degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days), sampling at various time points.[4]

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60 °C) for a defined period, sampling at various time points.[4]

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 3% H₂O₂.

-

Keep at room temperature for a defined period, sampling at various time points.[6]

-

-

Thermal Degradation:

-

Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[4]

-

Sample at various time points for analysis.

-

-

Photostability:

-

Expose a solution of this compound (e.g., in a quartz cuvette) and the solid compound to light in a photostability chamber.

-

The exposure should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Data Presentation: Stability of this compound

The results of the forced degradation studies should be summarized in a table to show the extent of degradation under each stress condition.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (if identified) |

| 0.1 M HCl | [Time] | [Temp] | [Experimental Value] | [e.g., RRT, Mass] |

| 0.1 M NaOH | [Time] | [Temp] | [Experimental Value] | [e.g., RRT, Mass] |

| 3% H₂O₂ | [Time] | Room Temp | [Experimental Value] | [e.g., RRT, Mass] |

| Thermal (Solid) | [Time] | [Temp] | [Experimental Value] | [e.g., RRT, Mass] |

| Photolytic | [Exposure] | [Temp] | [Experimental Value] | [e.g., RRT, Mass] |

Note: This table is a template. The specific conditions and results need to be determined experimentally. RRT refers to Relative Retention Time.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several key environmental factors, as depicted in the diagram below.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Spectroscopic Profile of 3,5-Dimethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxybenzamide, a valuable building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ). The data presented is a combination of experimentally reported values for closely related structures and predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | Amide (-NH a) |

| ~6.9 - 7.2 | Broad Singlet | 1H | Amide (-NH b) |

| ~6.8 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~6.5 | Triplet | 1H | Aromatic (H-4) |

| ~3.8 | Singlet | 6H | Methoxy (-OCH ₃) |

| Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Amide Carbonyl (C =O) |

| ~160 | Aromatic (C -3, C -5) |

| ~135 | Aromatic (C -1) |

| ~105 | Aromatic (C -2, C -6) |

| ~103 | Aromatic (C -4) |

| ~55 | Methoxy (-OC H₃) |

| Solvent: CDCl₃ |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3170 | Strong, Broad | N-H Stretch (Amide) |

| ~3010 | Medium | C-H Stretch (Aromatic) |

| ~2950, ~2840 | Medium | C-H Stretch (Methoxy) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1600 | Strong | N-H Bend (Amide II) & C=C Stretch (Aromatic) |

| ~1470 | Medium | C-H Bend (Methoxy) |

| ~1205 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |

| ~1060 | Strong | C-O Stretch (Symmetric, Aryl Ether) |

| ~830 | Strong | C-H Out-of-plane Bend (Aromatic) |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (Molecular Ion) |

| 165 | 40 | [M - NH₂]⁺ |

| 151 | 30 | [M - CH₂O]⁺ |

| 136 | 60 | [M - NH₂ - CHO]⁺ |

| 108 | 50 | [C₇H₈O]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 90° pulse width and a relaxation delay of 5 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 240 ppm, centered around 120 ppm.

-

Use a 30° pulse width and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

Sample Preparation:

-

For GC-MS, prepare a dilute solution (approximately 1 mg/mL) of this compound in a volatile solvent such as methanol (B129727) or ethyl acetate.

-

For direct insertion, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

-

GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities and then introduced into the mass spectrometer.

-

Direct Insertion: Insert the probe into the ion source and heat it to volatilize the sample.

-

The molecules are ionized using a standard electron energy of 70 eV.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative ion abundance against m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Potential Biological Activities of 3,5-Dimethoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dimethoxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The presence of the dimethoxy substitution pattern on the benzene (B151609) ring, coupled with the versatile chemistry of the benzamide (B126) functional group, allows for the generation of a diverse library of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities reported for this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and potential neuroprotective properties. This document is intended to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to aid in future drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound and related derivatives against several human cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Nimesulide Derivative | N-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamide | MDA-MB-468 (Breast) | 3.89 ± 0.0437 | [1][2] |

| Nimesulide Derivative | N-[3-(2,5-Dimethoxybenzyloxy)-4-(methanesulfonyl-methylamino)phenyl]-4-bromobenzamide | DU145 (Prostate) | 2.298 ± 0.0513 | [1][2] |

| Sulfonamide Derivative | Naphthalene-sulfonamide conjugate | A549 (Lung) | 510 ± 30 | [2] |

| Sulfonamide Derivative | Naphthalene-sulfonamide conjugate | MCF-7 (Breast) | 330 ± 10 | [2] |

| Flavonoid Benzimidazole (B57391) Derivative | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 (Gastric) | 20,470 ± 2,070 | [3] |

| Flavonoid Benzimidazole Derivative | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MCF-7 (Breast) | 43,420 ± 3,560 | [3] |

| Flavonoid Benzimidazole Derivative | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | HepG-2 (Liver) | 35,450 ± 2,030 | [3] |

Experimental Protocols

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., MDA-MB-468, DU145)

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

-

Workflow for determining cytotoxicity using the MTT assay.

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin protein.

-

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., PEM buffer)

-

Guanosine triphosphate (GTP)

-

This compound derivatives

-

A spectrophotometer with temperature control

-

-

Procedure:

-

Reaction Setup: In a cuvette, combine the polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Add purified tubulin to the mixture to initiate polymerization.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control without the compound to determine the inhibitory activity.

-

Signaling Pathway

Inhibition of tubulin polymerization by this compound derivatives.

Antimicrobial Activity

Certain derivatives, notably N-hydroxy-3,5-dimethoxybenzamide, have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[4][5] The proposed mechanism of action involves the inhibition of key bacterial metalloenzymes.[4]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for N-hydroxy-3,5-dimethoxybenzamide against various microorganisms.

| Microorganism | Strain | N-hydroxy-3,5-dimethoxybenzamide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Reference |

| Gram-positive Bacteria | ||||||

| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | 1 | - | [4][5] |

| Bacillus subtilis | ATCC 6633 | 32 | 1 | 2 | - | [4][5] |

| Gram-negative Bacteria | ||||||

| Escherichia coli | ATCC 25922 | 32 | 0.25 | - | - | [4][5] |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | 0.5 | - | - | [4][5] |

| Fungi | ||||||

| Candida albicans | ATCC 90028 | 16 | - | - | 0.5 | [4][5] |

| Aspergillus niger | ATCC 16404 | 32 | - | - | 1 | [4][5] |

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

-

Materials:

-

N-hydroxy-3,5-dimethoxybenzamide

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland)

-

Control antibiotics (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

-

-

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound and control antibiotics in the appropriate broth medium in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Workflow for the broth microdilution assay to determine MIC.

Anti-inflammatory Activity

Derivatives of 3,5-dimethoxybenzoic acid have shown potent anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives in the carrageenan-induced rat paw edema model.[7]

| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| 3a | 10 | 70.45 |

| 3d | 10 | 84.09 |

| 3g | 10 | 79.54 |

| Ibuprofen | 10 | 65.90 |

Experimental Protocols

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7]

-

Animals: Wistar albino rats.

-

Procedure:

-

Grouping: Divide animals into control, standard (e.g., ibuprofen), and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound derivatives

-

Detection reagents (e.g., colorimetric or fluorometric probe)

-

-

Procedure:

-

Enzyme Reaction: Incubate the COX enzyme with the test compound.

-

Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Measure the product formation (prostaglandin H2) using a suitable detection method.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ value.

-

Signaling Pathway

Inhibition of the cyclooxygenase pathway by this compound derivatives.

Potential Neuroprotective Activity

While direct evidence for the neuroprotective effects of this compound derivatives is still emerging, related benzamide structures have shown promise in preclinical models of neurodegenerative diseases and ischemic stroke. The evaluation of these compounds for neuroprotection is a promising area for future research.

Experimental Protocols

This in vitro model is used to assess the ability of a compound to protect neurons from various stressors.

-

Materials:

-

Primary neurons or neuronal cell lines (e.g., SH-SY5Y)

-

Neuronal culture medium and supplements

-

Neurotoxic agents (e.g., glutamate, hydrogen peroxide, MPP+)

-

This compound derivatives

-

Cell viability assays (e.g., MTT, LDH release)

-

-

Procedure:

-

Cell Culture: Culture neurons in appropriate plates.

-

Compound Pre-treatment: Pre-treat the neurons with the test compounds for a specific duration.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent.

-

Assessment of Cell Viability: Measure neuronal viability using a suitable assay.

-

Data Analysis: Compare the viability of neurons treated with the test compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

-

General workflow for assessing the neuroprotective potential of compounds.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further investigation into their neuroprotective properties is warranted. The detailed methodologies and visualized pathways provided herein offer a solid foundation for researchers to advance the exploration and development of these compounds into novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Synthetic Versatility of 3,5-Dimethoxybenzamide: A Technical Guide for Researchers

An In-depth Exploration of 3,5-Dimethoxybenzamide as a Precursor in the Synthesis of Key Pharmaceutical Intermediates and Bioactive Scaffolds.

Introduction

This compound is a versatile precursor in organic synthesis, prized for its role in the generation of a variety of key intermediates for drug discovery and development. The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring influences its reactivity and provides a scaffold for the synthesis of molecules with interesting biological activities. This technical guide provides a comprehensive overview of the synthetic transformations of this compound, with a focus on its conversion to 3,5-dimethoxyaniline (B133145) and 3,5-dimethoxybenzylamine (B1297408), and their subsequent applications in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivatives is presented in Table 1. This data is essential for reaction planning, purification, and characterization of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| This compound | C₉H₁₁NO₃ | 181.19 | 143-148 | 285.9 at 760 mmHg | White to off-white crystalline powder |

| 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 46-57 | 178 at 20 mmHg | White to beige-brownish powder or needles[1] |

| 3,5-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | 35-39 | 94-96 at 0.1 mmHg | White to pale yellow solid or colorless to pale yellow liquid[2][3][4] |

Core Synthetic Transformations

This compound serves as a strategic starting point for the synthesis of two key intermediates: 3,5-dimethoxyaniline and 3,5-dimethoxybenzylamine. These transformations, the Hofmann rearrangement and amide reduction respectively, open up diverse avenues for further synthetic elaboration.

Hofmann Rearrangement: Synthesis of 3,5-Dimethoxyaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5] This transformation is particularly useful for the synthesis of anilines from benzamides. In the case of this compound, this reaction provides a direct route to 3,5-dimethoxyaniline, a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine.[5][6]

Experimental Protocol: Hofmann Rearrangement of this compound

This protocol is adapted from the Hofmann rearrangement of structurally similar benzamides.[7]

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂) or Sodium hypochlorite (B82951) solution (NaOCl, household bleach)

-

Ice

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

-

Prepare a solution of sodium hypobromite (B1234621) in situ by dissolving sodium hydroxide in water and cooling the solution in an ice bath. Slowly add bromine to the cold, stirred solution. Alternatively, a chilled solution of sodium hydroxide and commercial sodium hypochlorite (bleach) can be used.

-

To the cold hypobromite solution, add this compound in one portion with vigorous stirring.

-

Continue stirring the mixture in the ice bath for a short period (e.g., 10-15 minutes).

-

Slowly warm the reaction mixture to room temperature and then heat to a moderately elevated temperature (e.g., 60-70 °C) for a specified time (e.g., 1 hour) to facilitate the rearrangement.

-

Cool the reaction mixture, which should contain the precipitated 3,5-dimethoxyaniline.

-

Collect the solid product by filtration and wash with cold water.

-

The aqueous filtrate can be extracted with an organic solvent like dichloromethane to recover any dissolved product.

-

Combine the solid product and the extracted material, and purify by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Amide Reduction: Synthesis of 3,5-Dimethoxybenzylamine

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. For this compound, this reduction yields 3,5-dimethoxybenzylamine, a key building block for the synthesis of more complex molecules, including tetrahydroisoquinoline alkaloids through reactions like the Pictet-Spengler cyclization.[8][9][10][11] Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.

Experimental Protocol: Reduction of this compound with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Water

-

Sodium hydroxide solution (e.g., 15%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

-

Dissolve this compound in anhydrous THF and add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for a period to ensure complete quenching.

-

Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

-

Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3,5-dimethoxybenzylamine.

-

The product can be further purified by distillation under reduced pressure or by chromatography.

Applications in Multi-Step Synthesis: The Pictet-Spengler Reaction

A significant application of 3,5-dimethoxybenzylamine, derived from this compound, is its use in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (or a benzylamine (B48309) in this context) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[8][9][10][11] Tetrahydroisoquinolines are a common structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals.

The use of 3,5-dimethoxybenzylamine in a Pictet-Spengler reaction would lead to the formation of a 6,8-dimethoxytetrahydroisoquinoline scaffold, a valuable template for the synthesis of novel therapeutic agents.

Relevance to Drug Discovery: Signaling Pathways

The derivatives of compounds synthesized from this compound have shown potential as modulators of key cellular signaling pathways, highlighting the importance of this precursor in medicinal chemistry.

Histone Deacetylase (HDAC) Inhibition

N-hydroxy-3,5-dimethoxybenzamide, a derivative of this compound, belongs to the class of hydroxamic acids, which are known inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[3]

Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of this compound have also been investigated as potential inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE4, intracellular levels of cAMP increase, leading to the activation of protein kinase A (PKA) and other downstream effectors.[8] This cascade of events can modulate inflammatory responses, making PDE4 inhibitors attractive therapeutic targets for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2]

Conclusion

This compound is a readily accessible and highly valuable precursor in organic synthesis. Its efficient conversion to key intermediates such as 3,5-dimethoxyaniline and 3,5-dimethoxybenzylamine provides a gateway to a wide array of complex molecules, including heterocyclic scaffolds with significant potential in drug discovery. The methodologies and data presented in this guide are intended to facilitate the use of this compound in the development of novel synthetic routes and the exploration of new chemical entities with therapeutic potential. The continued investigation of this versatile building block is expected to yield further innovations in medicinal chemistry and materials science.

References

- 1. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. labproinc.com [labproinc.com]

- 4. 3,5-Dimethoxybenzylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Sciencemadness Discussion Board - Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. The Pictet-Spengler Reaction [ebrary.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzamide, a chemical compound with potential applications in medicinal chemistry and drug development. The document details its discovery and historical synthesis, presents its physicochemical and spectroscopic properties in structured tables, and outlines detailed experimental protocols for its preparation. Furthermore, this guide explores the known biological activities of structurally related compounds and discusses potential signaling pathways, offering insights for future research and development.

Introduction

This compound is a member of the benzamide (B126) class of organic compounds, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3 and 5 positions and a carboxamide group. While not as extensively studied as some of its isomers or derivatives, its structural motifs are present in a variety of biologically active molecules. The presence of the dimethoxybenzene core and the amide functionality suggests potential interactions with biological targets, making it a compound of interest for further investigation in drug discovery and development.

Discovery and History

The first documented synthesis of this compound can be traced back to the early 20th century. While a specific "discovery" event is not prominently recorded, its preparation is implicitly linked to the broader exploration of substituted benzoic acids and their derivatives. The Beilstein database, a comprehensive archive of organic chemistry, records its preparation from 3,5-dimethoxybenzoyl chloride and ammonia (B1221849).

The historical synthesis of this compound was reliant on the availability of its precursor, 3,5-dimethoxybenzoic acid. Early methods for the synthesis of 3,5-dimethoxybenzoic acid often started from 3,5-dihydroxybenzoic acid, which was then methylated using reagents like dimethyl sulfate (B86663). Once 3,5-dimethoxybenzoic acid was obtained, it could be converted to the more reactive acyl chloride, which readily reacts with ammonia to form the target amide. This classical approach laid the groundwork for the synthesis of a wide range of substituted benzamides.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its key precursors are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | This compound | 3,5-Dimethoxybenzoic Acid | 3,5-Dimethoxybenzoyl Chloride |

| CAS Number | 17213-58-0 | 1132-21-4 | 5009-04-1 |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀O₄ | C₉H₉ClO₃ |

| Molecular Weight | 181.19 g/mol | 182.17 g/mol [1] | 200.61 g/mol |

| Melting Point | 143-148 °C[] | 185-187 °C[3] | Not available |

| Boiling Point | 285.9 °C at 760 mmHg[] | Not available | Not available |

| Appearance | White solid | White to off-white crystalline powder[4] | Oily residue |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.95 (d, J=1.3 Hz, 2H, Ar-H), 6.63 (t, J=1.3 Hz, 1H, Ar-H), 5.95 (br s, 2H, NH₂), 3.82 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 169.1, 160.8, 135.9, 105.6, 103.1, 55.6 |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1205 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 181 (M⁺), 165, 137, 109, 79 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its precursors are provided below.

Synthesis of 3,5-Dimethoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid

Materials:

-

3,5-Dihydroxybenzoic acid

-

Dimethyl sulfate

-

Anhydrous potassium carbonate

-

Sodium hydroxide (B78521) (30% solution)

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in acetone.

-

Add anhydrous potassium carbonate to the solution at room temperature.

-

Slowly add dimethyl sulfate dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 55 °C) and maintain for at least 4 hours.

-

After the reaction is complete, remove the acetone by rotary evaporation.

-

Add 30% sodium hydroxide solution to the residue to adjust the pH to 14 and heat at 75 °C for 4 hours to hydrolyze any ester byproducts.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to obtain 3,5-dimethoxybenzoic acid.

Synthesis of 3,5-Dimethoxybenzoyl Chloride from 3,5-Dimethoxybenzoic Acid

Materials:

-

3,5-Dimethoxybenzoic acid

-

Thionyl chloride

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask.

-

Add a catalytic amount (a few drops) of DMF.

-

Heat the suspension to approximately 50 °C.

-

Slowly add thionyl chloride dropwise to the mixture.

-

Increase the temperature to 90 °C and stir for 2 hours, allowing for the evolution of gas.

-

Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

-

Add fresh toluene and repeat the evaporation to ensure the complete removal of excess thionyl chloride. The resulting oily residue of 3,5-dimethoxybenzoyl chloride is typically used in the next step without further purification.

Synthesis of this compound from 3,5-Dimethoxybenzoyl Chloride

Materials:

-

3,5-Dimethoxybenzoyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Dissolve the crude 3,5-dimethoxybenzoyl chloride in an anhydrous organic solvent such as DCM in a flask cooled in an ice bath.

-

Slowly add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Filter the white precipitate and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound itself, its structural analogs have shown interesting pharmacological properties, suggesting potential avenues for investigation.

Related Compound Activities

-

N-hydroxy-3,5-dimethoxybenzamide: The corresponding N-hydroxy derivative is structurally similar to known histone deacetylase (HDAC) inhibitors.[3] Hydroxamic acids are a well-established class of compounds that can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[3]

-

3,5-Dimethoxybenzaldehyde Derivatives: The aldehyde precursor and its derivatives have demonstrated a range of biological activities, including antifungal and anticancer properties.[5]

-

Nimesulide Derivatives: Nimesulide derivatives incorporating a dimethoxybenzamide moiety have been synthesized and shown to possess anticancer properties, with some compounds targeting tubulin polymerization.[6][7]

Hypothesized Signaling Pathway: HDAC Inhibition

Based on the activity of its N-hydroxy analog, a potential, though currently unproven, mechanism of action for derivatives of this compound could involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.

Caption: Hypothesized HDAC inhibition pathway.

Experimental Workflows

The general workflows for the synthesis of this compound and the spectroscopic analysis of the final product are illustrated below.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

Conclusion

This compound is a readily synthesizable compound with a historical basis in classical organic chemistry. While direct biological data is sparse, the activities of its structural analogs suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial research. The detailed synthetic protocols and comprehensive characterization data provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and its derivatives in medicinal chemistry and drug development. Future studies should focus on the direct evaluation of its biological activities and the elucidation of its specific molecular targets and signaling pathways.

References

An In-depth Technical Guide on the Thermochemical Properties of 3,5-Dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzamide is a chemical compound of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for its synthesis, purification, and application, particularly in drug development where stability and energy of formation are key parameters. This technical guide provides a comprehensive overview of the available thermochemical data and standard experimental methodologies for its determination. Due to a lack of direct experimental thermochemical data for this compound in publicly available literature, this guide presents data for its immediate precursor, 3,5-Dimethoxybenzoic acid, to provide a foundational understanding. Furthermore, potential biological activities and associated signaling pathways are discussed based on the activities of structurally related molecules.

Core Thermochemical Data

Table 1: Thermochemical Properties of 3,5-Dimethoxybenzoic Acid

| Thermochemical Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -4246.7 ± 0.9 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -724.0 ± 1.5 | kJ/mol | [1] |

Experimental Protocols

The determination of the thermochemical properties of a compound like this compound would rely on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies for determining key thermochemical parameters.

Determination of Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of combustion is determined using a static bomb calorimeter, which measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.[2][3]

Methodology:

-

Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A known length of fuse wire is connected to electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to around 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion to determine the temperature change.

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined from this data.

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a Knudsen cell, which is a container with a small, precisely measured orifice.

-

Vacuum System: The Knudsen cell is placed in a high-vacuum chamber.

-

Temperature Control: The temperature of the cell is precisely controlled and varied over a range.

-

Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured at each temperature.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of the Clausius-Clapeyron plot (slope = -ΔsubH°/R, where R is the ideal gas constant).

Potential Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited, the benzamide (B126) moiety is present in many biologically active compounds. For instance, N-hydroxy-3,5-dimethoxybenzamide is suggested to be a potential histone deacetylase (HDAC) inhibitor.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of tumor suppressor genes. This makes HDAC inhibitors a promising class of anticancer agents.

Additionally, derivatives of dimethoxy benzamide have been investigated for their anticancer properties, with some showing activity as tubulin polymerization inhibitors.[5][6] Other methoxybenzamide derivatives have been explored as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[7]

Hypothesized Signaling Pathway: HDAC Inhibition

The following diagram illustrates the general mechanism of action for an HDAC inhibitor.

References

- 1. 3,5-Dimethoxybenzoic acid [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3.5 – Calorimetry – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3,5-Dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3,5-Dimethoxybenzamide. While a complete, publicly available crystal structure for this compound could not be located in the reviewed literature and crystallographic databases, this paper will utilize the crystallographic data of its immediate precursor, 3,5-Dimethoxybenzoic acid, as a detailed illustrative example. This will offer valuable insights into the molecular geometry and packing characteristics that can be anticipated for the target compound. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting physicochemical properties, guiding drug design, and ensuring the stability and efficacy of pharmaceutical compounds.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and materials science. Its structural motif, a substituted benzamide, is a common feature in a variety of biologically active molecules. The precise arrangement of atoms and molecules in the crystalline lattice dictates crucial properties such as solubility, dissolution rate, bioavailability, and stability. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for the comprehensive characterization of such compounds. This guide will delve into the experimental protocols for this technique and present the key crystallographic parameters, using 3,5-Dimethoxybenzoic acid as a case study.

Experimental Protocols